氟铝硅酸盐

描述

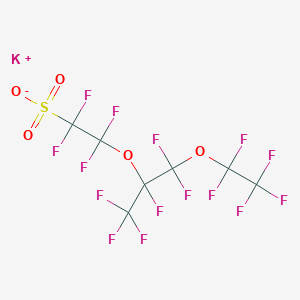

Fluoroaluminum silicate is a type of glass that is formed by fusing together the oxides of silica, alumina, calcium, sodium, and others with fluoride salts such as cryolite and calcium fluoride . It is thought that fluorine atoms are bonded to the aluminium atoms present .

Synthesis Analysis

Trimethylsilylation (TMS) reactions have been carried out on acid degradable fluoro-alumino-silicate glasses containing a basic oxide . The siloxanes produced by the TMS reactions were analyzed in order to gain information about the silicate structure of the glass .Molecular Structure Analysis

The results indicate a non-random arrangement of SiO4 and AlO4 tetrahedra in the glasses studied . No fluorinated derivatives of siloxanes were found, indicating that fluorine atoms are not bonded to the silicon atoms of the glass network .Chemical Reactions Analysis

The bonding of fluorine to aluminium and not to silicon atoms explains the prevention of fluorine loss as silicon tetrafluoride (SiF4) from melts containing both aluminium and a basic oxide . This also explains the reduction in the glass transition temperature behavior found on incorporating fluorine into alumino-silicate glasses .Physical And Chemical Properties Analysis

The high temperature fusibility and the resistance of silica to chemical reagents have greatly retarded the development of the chemistry of silica . The bonding of fluorine to aluminium and not to silicon atoms explains the prevention of fluorine loss as silicon tetrafluoride (SiF4) from melts containing both aluminium and a basic oxide .科学研究应用

含氟玻璃的表征:氟铝硅酸盐玻璃是开发玻璃聚烯酸盐水泥的关键。这些玻璃使用魔角旋转核磁共振 (MAS-NMR) 进行表征,揭示了它们的复杂结构,例如具有非桥联氧和 Si-O-Al 键的硅。这些玻璃中氟、钙、锶和磷酸盐的存在与牙齿的矿物相氟磷灰石的结构相似,解释了它们易于结晶为氟磷灰石和在体内矿化的原因 (Hill, Stamboulis, & Law, 2006)。

纳米粒子研究:氟铝硅酸盐在纳米粒子研究中具有应用,例如用于细胞内分析物监测、细胞靶向和癌细胞诊断的荧光二氧化硅纳米粒子。这些纳米粒子显示出巨大的实际临床和生物医学应用潜力 (Schulz & McDonagh, 2012)。

润湿特性和非润湿表面:源自氟铝硅酸盐的氟烷基功能化二氧化硅颗粒用于制造非润湿表面。这些颗粒在用氟烷基功能化氯硅烷处理后,表现出巨大的疏水和疏油应用潜力 (Campos, Guenthner, Haddad, & Mabry, 2011)。

致色和致荧杂化化学传感器材料:包括氟铝硅酸盐在内的基于二氧化硅的杂化材料被开发用于生物和环境应用。这些材料可以选择性地检测和分离特定的阴离子、中性有机客体和有毒金属离子 (Han, Lee, Jung, Lee, & Jung, 2009)。

地球科学中的热力学模型:在地球科学中,氟铝硅酸盐在岩浆热液系统中熔体的热力学模型中至关重要。热力学模型将实验相平衡与光谱信息联系起来,适用于各种地质和冶金过程 (Dolejš & Baker, 2005)。

陶瓷和材料科学:氟铝硅酸盐在用工业废料合成的用于牙齿和骨骼修复的玻璃陶瓷中发挥重要作用。烧结过程将氟铝硅酸盐玻璃转化为氟磷灰石、莫来石和钙长石相 (Loy 等,2017)。

安全和危害

Exposure to respirable crystalline silica puts workers at risk for developing serious diseases including lung cancer, chronic obstructive pulmonary disease (COPD), kidney disease, and autoimmune disease . Silicosis is the disease most associated with crystalline silica exposure; it is incurable but preventable .

未来方向

属性

IUPAC Name |

dialuminum;silicon(4+);octadecafluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.18FH.3Si/h;;18*1H;;;/q2*+3;;;;;;;;;;;;;;;;;;;3*+4/p-18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOXGZSUKKAYBU-UHFFFAOYSA-A | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

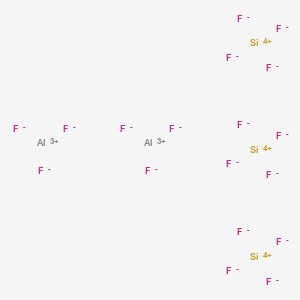

[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2F18Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluoroaluminum silicate | |

CAS RN |

17099-70-6 | |

| Record name | Aluminum hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017099706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。